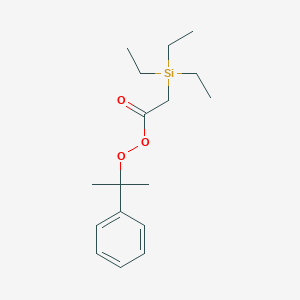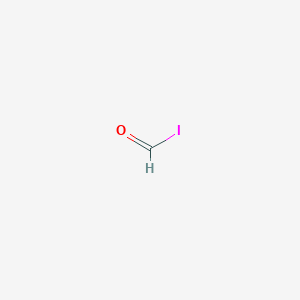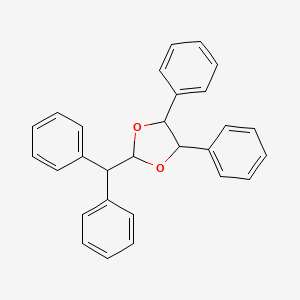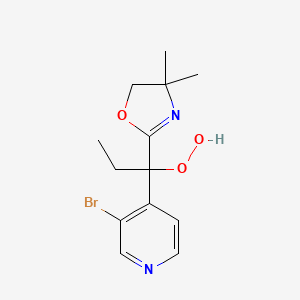![molecular formula C13H18N2O2S B14659148 4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide CAS No. 50841-29-7](/img/structure/B14659148.png)
4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide is an organic compound with a molecular formula of C12H17NO2S It is characterized by the presence of an acetamido group, a methylsulfanyl group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylsulfanyl)aniline and butanoyl chloride.
Acylation Reaction: The 4-(methylsulfanyl)aniline undergoes an acylation reaction with butanoyl chloride in the presence of a base such as pyridine to form the intermediate product.
Acetylation: The intermediate product is then acetylated using acetic anhydride to yield the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors to trigger or inhibit specific signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetamido-TEMPO: A stable radical used for oxidation reactions in organic chemistry.
4-Acetamido-N-(4-chlorophenyl)butanamide: A compound with similar structural features but different substituents.
Uniqueness
4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
50841-29-7 |
|---|---|
Molekularformel |
C13H18N2O2S |
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
4-acetamido-N-(4-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C13H18N2O2S/c1-10(16)14-9-3-4-13(17)15-11-5-7-12(18-2)8-6-11/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
DZSDVOYFFFNSIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCC(=O)NC1=CC=C(C=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


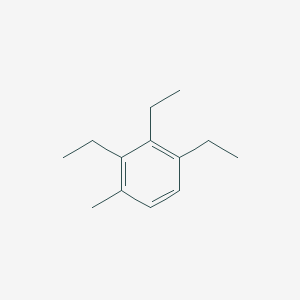
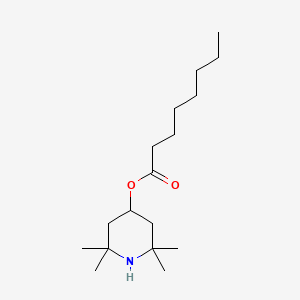
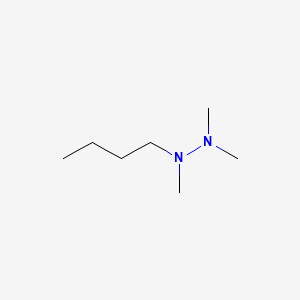
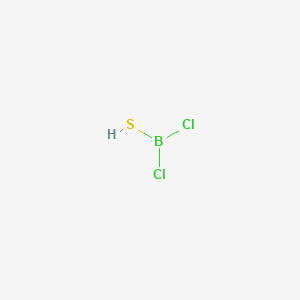
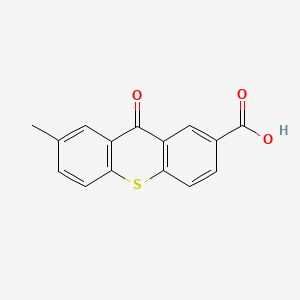
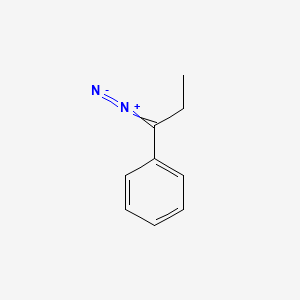
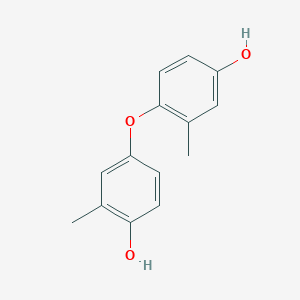
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

